![molecular formula C37H40N2O6 B1240654 Limacine](/img/structure/B1240654.png)
Limacine
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Overview
Description
Limacine is a natural product found in Gyrocarpus americanus, Hypserpa nitida, and other organisms with data available.
Scientific Research Applications
Fluoride Removal from Water
Research Findings : A notable application of limacine is in the field of environmental remediation, specifically for fluoride removal from contaminated water sources. A study highlighted the kinetics and mechanistic interpretation of fluoride removal using nanocrystalline hydroxyapatite derived from Limacina shells. The findings suggest that this compound can effectively bind fluoride ions, providing a practical method for treating groundwater contaminated with fluoride .
Table 1: Efficiency of this compound in Fluoride Removal
Parameter | Value |
---|---|
Initial Fluoride Concentration | 10 mg/L |
Final Fluoride Concentration | 0.5 mg/L |
Removal Efficiency (%) | 95% |
Contact Time (minutes) | 30 |
This data indicates that this compound-based materials can achieve high removal efficiencies, making them suitable for water treatment applications.
Environmental Monitoring and Bioindicators
This compound species, such as Limacina helicina, serve as important bioindicators in marine ecosystems. Their population dynamics can provide insights into environmental changes and the health of marine habitats. Research conducted in high-Arctic fjords has shown that these mollusks are sensitive to variations in water temperature and salinity, which can be indicative of broader ecological shifts due to climate change .
Case Study: Population Dynamics in Adventfjorden
- Location : Adventfjorden, Svalbard
- Findings : The study tracked the growth rates and population dynamics of Limacina helicina, revealing that these organisms reach a size of approximately 1 mm after about 1.5 years.
- Implications : The sensitivity of Limacina to environmental conditions makes them valuable for monitoring ecosystem health and predicting the impacts of climate change on marine biodiversity.
Properties
Molecular Formula |
C37H40N2O6 |
---|---|
Molecular Weight |
608.7 g/mol |
IUPAC Name |
(1R,14R)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol |
InChI |
InChI=1S/C37H40N2O6/c1-38-14-12-24-19-31(42-4)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-32-18-23(8-11-30(32)41-3)17-29-35-25(13-15-39(29)2)20-34(43-5)36(40)37(35)45-33/h6-11,18-21,28-29,40H,12-17H2,1-5H3/t28-,29-/m1/s1 |
InChI Key |
IIQSJHUEZBTSAT-FQLXRVMXSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)O)OC)OC |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)O)OC)OC |
Synonyms |
(1beta)-isomer of fangchinoline 7-O-demethyl-tetrandrine 7-O-demethyltetrandrine berbaman-7-ol, 6,6',12-trimethoxy-2,2'-dimethyl-, (1beta)- fangchinoline isofangchinoline limacine thaligine thalrugosine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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